2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde

Catalog No.
S748568
CAS No.
914636-56-9
M.F
C7H2Cl2F3NO
M. Wt
243.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde

CAS Number

914636-56-9

Product Name

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde

IUPAC Name

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-1-4(7(10,11)12)3(2-14)6(9)13-5/h1-2H

InChI Key

OBHMPLQCNUGZLV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)C(F)(F)F

Agrochemical and Pharmaceutical Industries

Summary of the Application: “2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde” is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . The major use of TFMP derivatives is in the protection of crops from pests .

Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Also, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Trifluoromethylpyridines

Summary of the Application: “2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde” is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . These derivatives have found applications in the agrochemical and pharmaceutical industries .

Methods of Application or Experimental Procedures: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H4Cl2F3NC_8H_4Cl_2F_3N. It features a pyridine ring substituted with two chlorine atoms and a trifluoromethyl group at specific positions, along with an aldehyde functional group. This unique structure contributes to its distinctive chemical properties and biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and agrochemistry.

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  • 2,6-Dichloro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
  • 6-Chloro-2-(trifluoromethyl)nicotinaldehyde: Similar structure but differs in substitution pattern.
  • Uniqueness

    The uniqueness of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde lies in its combination of chlorine, trifluoromethyl, and aldehyde functional groups. This specific arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. Its structural characteristics enhance its utility in various research and industrial applications, making it a valuable compound for further exploration.

    The biological activity of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde is noteworthy due to its potential as an enzyme inhibitor. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards biological targets. Research indicates that this compound may be effective in modulating various biological pathways, making it valuable for drug development.

    The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde typically involves:

    • Chlorination: Nicotinaldehyde is chlorinated using thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.
    • Trifluoromethylation: The chlorinated intermediate is reacted with a trifluoromethylating agent (e.g., trifluoromethyl iodide) under appropriate conditions to introduce the trifluoromethyl group at the 4 position.

    These steps can be adapted for further chemical manipulation or synthesis of related compounds.

    2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde has several applications across different fields:

    • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
    • Biology: Used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
    • Medicine: Acts as a precursor in synthesizing pharmaceutical intermediates and potential drug candidates.
    • Industry: Involved in producing agrochemicals, dyes, and specialty chemicals.

    Research into the interactions of 2,6-Dichloro-4-(trifluoromethyl)nicotinaldehyde with biological systems focuses on its mechanism of action. The compound's ability to form covalent bonds with proteins suggests potential applications in designing inhibitors for specific enzymes or receptors involved in disease pathways. Further studies are needed to elucidate its precise mechanisms of action and therapeutic applications.

    XLogP3

    3.1

    Wikipedia

    2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbaldehyde

    Dates

    Last modified: 08-15-2023

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